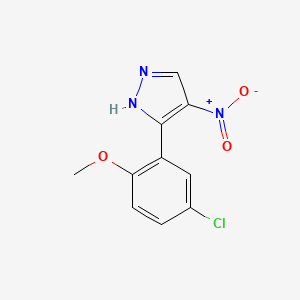
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro and methoxy group on the phenyl ring and a nitro group on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate nitrating agent to introduce the nitro group on the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).
Cyclization: Various cyclizing agents and solvents depending on the desired product.
Major Products Formed
Reduction: 3-(5-Chloro-2-methoxyphenyl)-4-amino-1H-pyrazole.
Substitution: Derivatives with different substituents replacing the chloro group.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity and selectivity. The exact molecular pathways involved would depend on the specific biological target being investigated .
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Similar structure with a hydroxy group instead of a methoxy group.
Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates: Contains the same 5-chloro-2-methoxyphenyl moiety but with different functional groups and coordination to antimony
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the phenyl ring can influence its chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C10H8ClN3O3 |
|---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C10H8ClN3O3/c1-17-9-3-2-6(11)4-7(9)10-8(14(15)16)5-12-13-10/h2-5H,1H3,(H,12,13) |
InChI Key |
VWFZZGIPQVTXNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


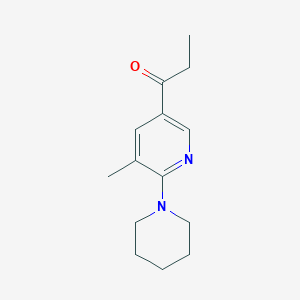
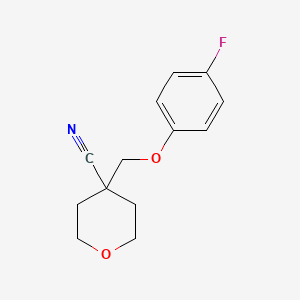
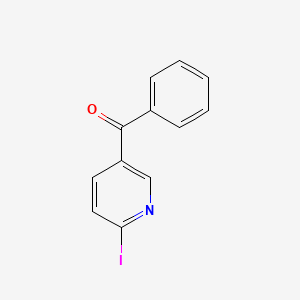
![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)
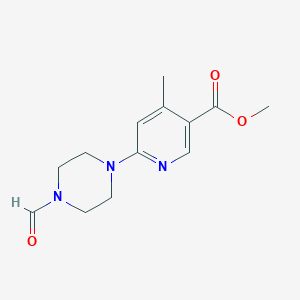
![Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11792323.png)
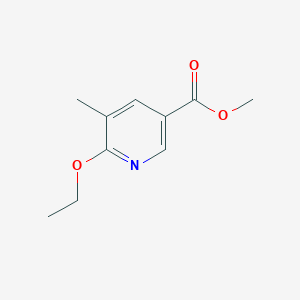
![2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)
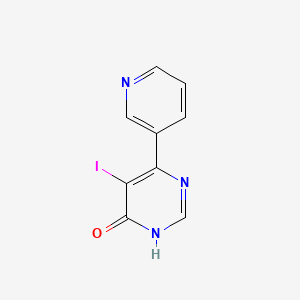

![1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11792345.png)
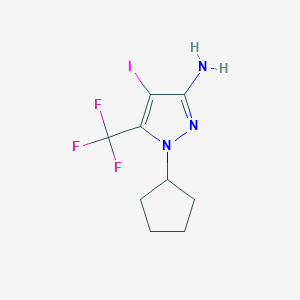

![3-Aminobenzo[d]isoxazol-6-ol](/img/structure/B11792354.png)
